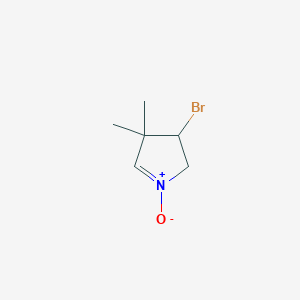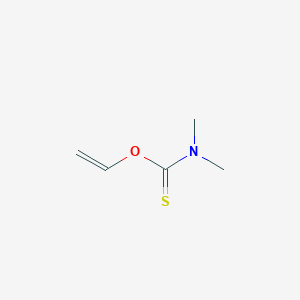
O-Ethenyl dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethenyl dimethylcarbamothioate: is an organic compound with the molecular formula C5H9NOS It is a derivative of carbamothioic acid and is characterized by the presence of an ethenyl group attached to the oxygen atom and a dimethylcarbamothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethenyl dimethylcarbamothioate typically involves the reaction of dimethylthiocarbamoyl chloride with an appropriate alcohol under controlled conditions. One common method includes the use of a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer adaptor. The reaction is carried out in a nitrogen atmosphere using dimethylformamide as the solvent. The reaction mixture is warmed to an internal temperature of 50°C, and the dimethylthiocarbamoyl chloride is added dropwise, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization and vacuum drying.
Análisis De Reacciones Químicas
Types of Reactions: O-Ethenyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Substituted carbamothioates.
Aplicaciones Científicas De Investigación
Chemistry: O-Ethenyl dimethylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and is employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting cholinesterase enzymes, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s .
Industry: The compound is used in the production of pesticides and fungicides due to its ability to inhibit specific enzymes in pests and fungi. It is also explored for its potential use in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
O-Ethenyl dimethylcarbamothioate exerts its effects primarily through the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to neurotransmission and enzyme regulation .
Comparación Con Compuestos Similares
- O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
- O-(4-Formylphenyl) dimethylcarbamothioate
- O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate
Uniqueness: O-Ethenyl dimethylcarbamothioate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher selectivity and potency as a cholinesterase inhibitor, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
919477-03-5 |
|---|---|
Fórmula molecular |
C5H9NOS |
Peso molecular |
131.20 g/mol |
Nombre IUPAC |
O-ethenyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H9NOS/c1-4-7-5(8)6(2)3/h4H,1H2,2-3H3 |
Clave InChI |
DMKRETQGFJJSGG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)
![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
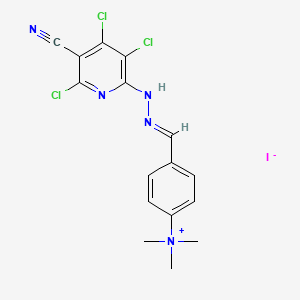

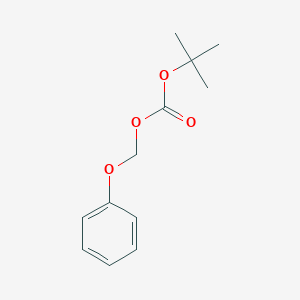
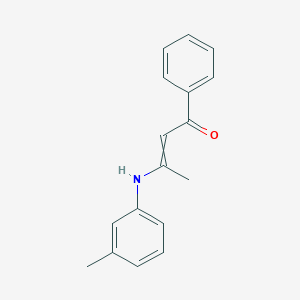
![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)
![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)

